Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride
CAS No.: 1391080-08-2
Cat. No.: VC6834031
Molecular Formula: C12H17Cl2NO2
Molecular Weight: 278.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391080-08-2 |
|---|---|
| Molecular Formula | C12H17Cl2NO2 |
| Molecular Weight | 278.17 |
| IUPAC Name | methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClNO2.ClH/c1-16-12(15)6-3-7-14-9-10-4-2-5-11(13)8-10;/h2,4-5,8,14H,3,6-7,9H2,1H3;1H |
| Standard InChI Key | VGNDLBCUJMJINE-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl |
Introduction
Chemical Identification and Structural Characteristics
Molecular and Structural Properties
Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride is defined by its IUPAC name methyl 4-[(3-chlorophenyl)methylamino]butanoate;hydrochloride. The compound’s structure (Fig. 1) features a butanoate ester moiety () linked to a 3-chlorobenzylamine group via an aminoalkyl chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1391080-08-2 | |
| Molecular Formula | ||
| Molecular Weight | 278.17 g/mol | |
| SMILES | COC(=O)CCCNCC1=CC(=CC=C1)Cl.Cl | |
| InChI Key | VGNDLBCUJMJINE-UHFFFAOYSA-N | |
| PubChem CID | 70558726 |
The hydrochloride salt enhances solubility in polar solvents, though experimental solubility data remain unpublished. Computational analyses predict two hydrogen bond donors, three acceptors, and seven rotatable bonds, suggesting moderate flexibility .
Synthesis and Purification
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between methyl 4-aminobutanoate and 3-chlorobenzyl chloride in the presence of a base (e.g., triethylamine). Alternative routes may employ reductive amination of methyl 4-oxobutanoate with 3-chlorobenzylamine, followed by hydrochloric acid treatment to form the hydrochloride salt .
Example Reaction Scheme:
Purification Techniques
Purification methods include recrystallization from ethanol-water mixtures or chromatography (silica gel, eluent: dichloromethane/methanol). High-performance liquid chromatography (HPLC) purity data are absent in public literature, underscoring the need for standardized protocols.
Physicochemical and Thermodynamic Properties
Computed Physicochemical Parameters
PubChem’s computed properties include:
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Exact Mass: 277.0636 Da
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Monoisotopic Mass: 277.0636 Da
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Topological Polar Surface Area (TPSA): 49.1 Ų
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LogP (Octanol-Water): 2.45 (estimated)
These values suggest moderate lipophilicity, potentially favoring blood-brain barrier penetration in pharmacological contexts .
Biological Activity and Research Findings
Mechanistic Hypotheses
While direct studies on Methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride are scarce, structural analogs (e.g., HDAC inhibitors) exhibit activity against cancer cell lines by modulating histone deacetylase enzymes . The 3-chlorobenzyl group may enhance binding to hydrophobic enzyme pockets, while the butanoate ester could serve as a prodrug moiety .
Anticipated Pharmacokinetics
The ester group is susceptible to hydrolysis by esterases, potentially releasing 4-((3-chlorobenzyl)amino)butanoic acid as an active metabolite. This prodrug strategy is employed in compounds like valproic acid derivatives to improve bioavailability .
Challenges and Future Directions
Knowledge Gaps
Critical unknowns include:
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In vitro/in vivo toxicity profiles
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Enzymatic interaction data (e.g., IC₅₀ values for target enzymes)
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Pharmacokinetic parameters (e.g., half-life, clearance)
Research Opportunities
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